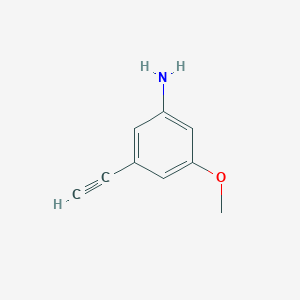
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an azido group, a fluorine atom, and an amino group, which contribute to its reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorinated Intermediate: The initial step involves the introduction of the fluorine atom into the pentanoate backbone. This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through reductive amination or other suitable methods, depending on the specific synthetic pathway chosen.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted fluoropentanoate derivatives.
Applications De Recherche Scientifique
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the amino group can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,4S)-4-hydroxyproline hydrochloride: Similar in structure but with a hydroxyl group instead of an azido group.
Methyl (2S,4S)-4-fluoroproline hydrochloride: Similar but lacks the azido group.
Methyl (2S,4S)-2-amino-4-fluorobutanoate hydrochloride: Similar but with a shorter carbon chain.
Uniqueness
Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of both the azido and fluorine groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C6H12ClFN4O2 |
|---|---|
Poids moléculaire |
226.64 g/mol |
Nom IUPAC |
methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5-;/m0./s1 |
Clé InChI |
LGTZJBZHRVJTCE-FHAQVOQBSA-N |
SMILES isomérique |
COC(=O)[C@H](C[C@@H](CN=[N+]=[N-])F)N.Cl |
SMILES canonique |
COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)


![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)


![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
